molecular formula C11H17BrN2O B2478638 {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine CAS No. 1289123-18-7

{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine

Cat. No.: B2478638
CAS No.: 1289123-18-7
M. Wt: 273.174
InChI Key: IODGMVPYWTYYJF-UHFFFAOYSA-N
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Description

{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine is an organic compound with the molecular formula C11H17BrN2O and a molecular weight of 273.17 g/mol . This compound is characterized by the presence of a brominated pyridine ring, which is linked to a propyl chain terminated with a dimethylamine group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted pyridines, N-oxides, and various coupled products depending on the reagents used .

Mechanism of Action

The mechanism of action of {3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylamine group can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine is unique due to its combination of a brominated pyridine ring, a propyl chain, and a dimethylamine group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research and industrial applications .

Biological Activity

{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine is an organic compound characterized by its unique structural features, including a brominated pyridine ring, a propyl chain, and a dimethylamine group. This compound has garnered interest in various fields such as medicinal chemistry, biology, and materials science due to its potential biological activities and applications.

The molecular formula of this compound is C11H17BrN2O, with a molecular weight of 273.17 g/mol. Its synthesis typically involves bromination of 3-methylpyridine, followed by the formation of the propyl chain through nucleophilic substitution with 3-chloropropanol, and finally, the introduction of the dimethylamine group.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylamine group is capable of forming hydrogen bonds with polar residues. This dual interaction profile enhances its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

1. Inhibition Studies

Recent studies have indicated that this compound exhibits inhibitory effects on various enzymes, particularly phospholipases. Inhibition of lysosomal phospholipase A2 (LPLA2) has been correlated with the potential for drug-induced phospholipidosis, suggesting that this compound may serve as a valuable tool in toxicity screening during drug development .

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against various pathogens. Preliminary tests have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents .

3. Neuropharmacological Effects

In vitro assays demonstrate that derivatives similar to this compound can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly α7 nAChRs. This modulation could have therapeutic implications for conditions like Alzheimer's disease and schizophrenia .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundStructure FeaturesNotable Activities
2-Bromo-6-methylpyridine Lacks propyl chain and dimethylamine groupLimited biological activity
5-Bromo-2-chloropyridine Contains chlorine instead of propyl chainModerate reactivity but less biological focus
5-Bromopyridine-3-boronic acid Contains boronic acid groupPrimarily used in coupling reactions

The unique combination of structural features in this compound allows it to participate in diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Phospholipidosis Screening : A study demonstrated that compounds inhibiting LPLA2 could predict drug-induced phospholipidosis effectively. This compound was included in the screening panel, showing significant inhibition at low concentrations .
  • Antimicrobial Testing : In a comparative study involving various pyridine derivatives, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Properties

IUPAC Name

3-(5-bromo-3-methylpyridin-2-yl)oxy-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O/c1-9-7-10(12)8-13-11(9)15-6-4-5-14(2)3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODGMVPYWTYYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCCCN(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289123-18-7
Record name {3-[(5-bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine
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